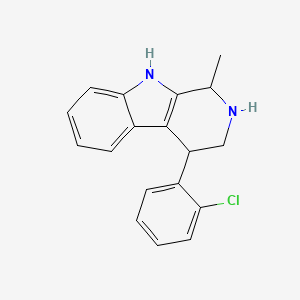![molecular formula C14H14N4S B10802997 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802997.png)
5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-614915 is a chemical compound known for its role as an inhibitor of casein kinase 1 delta. This enzyme is involved in various cellular processes, including circadian rhythm regulation and cell cycle control. The molecular formula of WAY-614915 is C14H14N4S, and it has a molecular weight of 270.35 .
Preparation Methods
The synthesis of WAY-614915 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for WAY-614915 are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-614915 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
WAY-614915 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of casein kinase 1 delta and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of casein kinase 1 delta in circadian rhythm regulation and cell cycle control.
Medicine: Investigated for its potential therapeutic applications in diseases where casein kinase 1 delta is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1 delta.
Mechanism of Action
WAY-614915 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in phosphorylating various substrates, which play critical roles in cellular processes. By inhibiting casein kinase 1 delta, WAY-614915 disrupts these processes, leading to alterations in circadian rhythm and cell cycle progression .
Comparison with Similar Compounds
WAY-614915 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:
IC261: Another inhibitor of casein kinase 1 delta, but with different potency and selectivity.
PF-670462: A compound that also targets casein kinase 1 delta but has a different chemical structure and pharmacokinetic profile.
WAY-614915 stands out due to its specific molecular interactions and effects on casein kinase 1 delta, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H14N4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14N4S/c1-9-10(2)19-14-12(9)13(17-8-18-14)16-7-11-5-3-4-6-15-11/h3-6,8H,7H2,1-2H3,(H,16,17,18) |
InChI Key |
GDHDVVWSNHVRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide](/img/structure/B10802916.png)

![5-[(Naphthalen-2-ylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B10802923.png)

![N-(1-Benzylpiperidin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10802928.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10802949.png)
![1-(5-Bromothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802951.png)

![11'-methoxy-2-oxo-7'-piperidin-1-ylspiro[1H-indole-3,3'-2,4,6,12-tetrazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene]-8'-carbonitrile](/img/structure/B10802967.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10802973.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B10802976.png)
![8-(oxolan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10802988.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzoic acid](/img/structure/B10802991.png)
